molecular formula C15H14O B8605927 4-Phenyl-2,3-dihydro-1H-inden-2-ol CAS No. 78383-21-8

4-Phenyl-2,3-dihydro-1H-inden-2-ol

Cat. No. B8605927
M. Wt: 210.27 g/mol
InChI Key: UPCFPYKJLSHYKD-UHFFFAOYSA-N
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Patent
US04423255

Procedure details

A mixture of 1.22 g (0.0048 mole) of 4-phenyl-2-indanyl acetate, prepared as described above, and 0.39 g (0.007 mole) of potassium hydroxide in 10 ml of absolute ethanol and 5 ml of water was stirred at room temperature for approximately 18 hours. The reaction mixture was concentrated, and water was added to the residue, forming a precipitate. The precipitate was collected on a filter paper and dried to give 0.79 g of (+)-4-phenyl-2-indanol, mp 87°-92° C., EE 50%.
Name
4-phenyl-2-indanyl acetate
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:6]1)(=O)C.[OH-].[K+]>C(O)C.O>[C:14]1([C:11]2[CH:10]=[CH:9][CH:8]=[C:7]3[C:12]=2[CH2:13][CH:5]([OH:4])[CH2:6]3)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
4-phenyl-2-indanyl acetate
Quantity
1.22 g
Type
reactant
Smiles
C(C)(=O)OC1CC2=CC=CC(=C2C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added to the residue
CUSTOM
Type
CUSTOM
Details
forming a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was collected on a filter paper
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C2CC(CC2=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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